(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester
Overview
Description
(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Benzyloxy Phenyl Intermediate: This step involves the reaction of a phenyl compound with benzyl alcohol under specific conditions to form the benzyloxy phenyl intermediate.
Amino Propanoate Formation: The next step involves the introduction of the amino group and the propanoate moiety. This can be achieved through a series of reactions involving amines and esters.
Final Coupling Reaction: The final step involves the coupling of the benzyloxy phenyl intermediate with the amino propanoate intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at various positions on the molecule, often facilitated by specific catalysts and reaction conditions.
Common Reagents and Conditions
Oxidation: TBHP and Bu4NI as catalysts.
Reduction: LiAlH4 or other reducing agents.
Substitution: Various catalysts and solvents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Tertiary Butyl Esters: These compounds share some structural similarities and are used in similar applications.
Benzyloxy Phenyl Derivatives: Compounds with similar benzyloxy phenyl groups may exhibit comparable chemical properties and reactivity.
Uniqueness
(betaS)-beta-[[(1R)-1-Phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)-benzenepropanoic Acid Methyl Ester is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl (3S)-3-[benzyl-[(1R)-1-phenylethyl]amino]-3-(4-phenylmethoxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO3/c1-25(28-16-10-5-11-17-28)33(23-26-12-6-3-7-13-26)31(22-32(34)35-2)29-18-20-30(21-19-29)36-24-27-14-8-4-9-15-27/h3-21,25,31H,22-24H2,1-2H3/t25-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFPJSLOSSHPI-NJHZRGNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(CC2=CC=CC=C2)C(CC(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N(CC2=CC=CC=C2)[C@@H](CC(=O)OC)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858302 | |
Record name | Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134430-95-8 | |
Record name | Methyl (βS)-β-[[(1R)-1-phenylethyl](phenylmethyl)amino]-4-(phenylmethoxy)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134430-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (3S)-3-[4-(benzyloxy)phenyl]-3-{benzyl[(1R)-1-phenylethyl]amino}propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60858302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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